molecular formula C17H23N3O4 B2733333 N-(benzo[d][1,3]dioxol-5-yl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane-1-carboxamide CAS No. 2310126-99-7

N-(benzo[d][1,3]dioxol-5-yl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane-1-carboxamide

Cat. No.: B2733333
CAS No.: 2310126-99-7
M. Wt: 333.388
InChI Key: QDTVGMUOPLGJPS-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane-1-carboxamide is a useful research compound. Its molecular formula is C17H23N3O4 and its molecular weight is 333.388. The purity is usually 95%.
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Scientific Research Applications

Novel Synthetic Approaches

  • A novel method for synthesizing tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine derivatives involves an efficient, catalyst-free process. These derivatives share structural similarities with various benzodiazepines known for their broad spectrum of biological activities. This synthesis method highlights the potential for creating compounds with related structures, possibly including N-(benzo[d][1,3]dioxol-5-yl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane-1-carboxamide, using simple starting materials in a one-pot procedure (Shaabani et al., 2009).

Potential Biological Applications

  • The synthesis of benzodiazepine derivatives, including the tetrahydro-1H-1,5-benzodiazepine scaffold, is of interest due to their application as therapeutic agents. These compounds have found use in treating conditions such as anxiety, arrhythmias, and as HIV reverse transcriptase inhibitors. The research into multicomponent reactions (MCRs) for synthesizing these compounds suggests a pathway for developing new therapeutics with potentially similar applications as this compound (Shaabani et al., 2009).

Chemical Diversity and Drug Discovery

  • The utilization of isocyanide-based multicomponent reactions (MCRs) for creating diverse chemical libraries is another area of interest. Such reactions are efficient for generating compounds with potential biological activities, indicating a route for the exploration of this compound analogs with varied biological activities (Shaabani et al., 2010).

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4/c21-17(18-13-2-3-15-16(10-13)24-12-23-15)20-6-1-5-19(7-8-20)14-4-9-22-11-14/h2-3,10,14H,1,4-9,11-12H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDTVGMUOPLGJPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)NC2=CC3=C(C=C2)OCO3)C4CCOC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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